molecular formula C18H12ClN5 B055894 Albumin blue 633 CAS No. 124522-11-8

Albumin blue 633

Cat. No.: B055894
CAS No.: 124522-11-8
M. Wt: 333.8 g/mol
InChI Key: CHFPQLKNWYOHDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(3E)-2-chloro-3-(2,2-dicyanoethylidene)-1-cyclopentenyl]methylidene]propanedinitrile; pyridine is a complex organic compound with a unique structure that includes a cyclopentene ring, a chloro group, and multiple nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(3E)-2-chloro-3-(2,2-dicyanoethylidene)-1-cyclopentenyl]methylidene]propanedinitrile typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopentene ring, introduction of the chloro group, and the addition of nitrile groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[[(3E)-2-chloro-3-(2,2-dicyanoethylidene)-1-cyclopentenyl]methylidene]propanedinitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove the chloro group or reduce nitrile groups to amines.

    Substitution: This reaction can replace the chloro group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2-[[(3E)-2-chloro-3-(2,2-dicyanoethylidene)-1-cyclopentenyl]methylidene]propanedinitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[[(3E)-2-chloro-3-(2,2-dicyanoethylidene)-1-cyclopentenyl]methylidene]propanedinitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, potentially altering their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[(3E)-2-chloro-3-(2,2-dicyanoethylidene)-1-cyclopentenyl]methylidene]propanedinitrile is unique due to its combination of a cyclopentene ring, chloro group, and multiple nitrile groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and materials science.

Properties

CAS No.

124522-11-8

Molecular Formula

C18H12ClN5

Molecular Weight

333.8 g/mol

IUPAC Name

2-[(E)-[2-chloro-3-(2,2-dicyanoethenyl)cyclopent-2-en-1-ylidene]methyl]propanedinitrile;pyridine

InChI

InChI=1S/C13H7ClN4.C5H5N/c14-13-11(3-9(5-15)6-16)1-2-12(13)4-10(7-17)8-18;1-2-4-6-5-3-1/h3-4,9H,1-2H2;1-5H/b11-3+;

InChI Key

CHFPQLKNWYOHDF-UHFFFAOYSA-N

SMILES

C1CC(=C(C1=CC(C#N)C#N)Cl)C=C(C#N)C#N.C1=CC=NC=C1

Isomeric SMILES

C\1CC(=C(/C1=C/C(C#N)C#N)Cl)C=C(C#N)C#N.C1=CC=NC=C1

Canonical SMILES

C1CC(=C(C1=CC(C#N)C#N)Cl)C=C(C#N)C#N.C1=CC=NC=C1

Synonyms

(2-chloro-3-(2,2-dicyanoethenyl)-2-cyclopentene-1-ylidene)-2,2-dicyanoethane pyridinium salt
AB 633
albumin blue 633

Origin of Product

United States

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